molecular formula C17H9Cl2N3OS2 B2570971 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477568-86-8

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2570971
CAS No.: 477568-86-8
M. Wt: 406.3
InChI Key: KIEWKTWDUDKDRP-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of dichlorophenyl groups further enhances the compound’s potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The benzothiazole ring can be synthesized through a similar cyclization process involving ortho-aminothiophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole and benzothiazole derivatives.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

    Biology: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Industry: Its chemical properties are exploited in the development of new materials and chemical processes, including the synthesis of dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares a similar thiazole structure and exhibits significant biological activity.

    2,4-disubstituted thiazoles: These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of thiazole and benzothiazole rings, along with the dichlorophenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3OS2/c18-9-5-6-10(11(19)7-9)13-8-24-17(21-13)22-15(23)16-20-12-3-1-2-4-14(12)25-16/h1-8H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEWKTWDUDKDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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